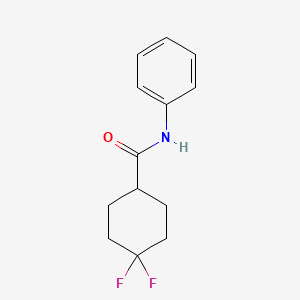
4,4-difluoro-N-phenylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide can be achieved through the reaction of 4,4-difluorocyclohexane-1-carboxylic acid with aniline . The reaction typically involves the use of a suitable coupling reagent under controlled conditions to facilitate the formation of the carboxamide bond. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4,4-difluoro-N-phenylcyclohexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the phenyl group can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-difluoro-N-phenylcyclohexane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,4-difluoro-N-phenylcyclohexane-1-carboxamide can be compared with similar compounds such as 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile . While both compounds share similar structural features, the presence of different functional groups (carboxamide vs. carbonitrile) imparts unique chemical and biological properties to each compound. The carboxamide group in this compound may offer different reactivity and interaction profiles compared to the carbonitrile group in 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile .
Properties
Molecular Formula |
C13H15F2NO |
|---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
4,4-difluoro-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)8-6-10(7-9-13)12(17)16-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,17) |
InChI Key |
XGQDJZLRCIMXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















